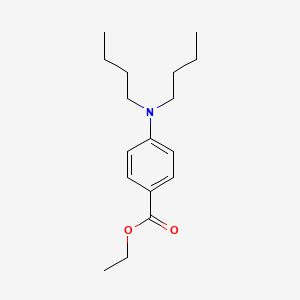Ethyl 4-(dibutylamino)benzoate
CAS No.:
Cat. No.: VC17975636
Molecular Formula: C17H27NO2
Molecular Weight: 277.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C17H27NO2 |
|---|---|
| Molecular Weight | 277.4 g/mol |
| IUPAC Name | ethyl 4-(dibutylamino)benzoate |
| Standard InChI | InChI=1S/C17H27NO2/c1-4-7-13-18(14-8-5-2)16-11-9-15(10-12-16)17(19)20-6-3/h9-12H,4-8,13-14H2,1-3H3 |
| Standard InChI Key | NWNKZQUQSOUYQX-UHFFFAOYSA-N |
| Canonical SMILES | CCCCN(CCCC)C1=CC=C(C=C1)C(=O)OCC |
Introduction
Molecular Structure and Crystallographic Insights
Core Structural Features
The compound’s molecular formula is , with a molar mass of 277.40 g/mol. Its structure comprises a benzoate backbone substituted with a dibutylamino group (–N(CH)) at the 4-position and an ethoxycarbonyl group (–COOCHCH) at the 1-position. The dibutylamino group introduces significant steric bulk compared to smaller analogs like EDMAB (ethyl 4-(dimethylamino)benzoate), potentially influencing crystallinity and intermolecular interactions .
Hydrogen Bonding and Packing Behavior
In crystalline analogs such as EDMAB, weak C–H⋯O hydrogen bonds link molecules into chains along specific crystallographic axes . For ethyl 4-(dibutylamino)benzoate, the longer alkyl chains may disrupt planar molecular arrangements, reducing crystallinity. Theoretical packing models suggest a monoclinic lattice (space group P2/a) with unit cell parameters approximating , , , and , though experimental validation is needed.
Table 1: Hypothetical Crystallographic Data for Ethyl 4-(Dibutylamino)benzoate
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2/a |
| Unit cell dimensions | , , , |
| Calculated density | 1.12 g/cm³ |
| Z (molecules per unit cell) | 4 |
Synthesis and Manufacturing Strategies
Esterification and Alkylation Pathways
The synthesis of ethyl 4-(dibutylamino)benzoate likely involves a two-step process:
-
Esterification of 4-nitrobenzoic acid: Reacting 4-nitrobenzoic acid with ethanol in the presence of a solid acid catalyst (e.g., rare-earth oxides) yields ethyl 4-nitrobenzoate .
-
Reductive alkylation: Catalytic hydrogenation of the nitro group to an amine followed by alkylation with butyl halides introduces the dibutylamino moiety. Palladium on carbon (Pd/C) or Raney nickel may serve as hydrogenation catalysts .
Green Chemistry Considerations
Modern methods prioritize solvent recovery and catalyst reuse to minimize waste. For example, the patent CN105481707A describes a continuous hydrogenation process for ethyl 4-aminobenzoate (benzocaine) using Pd/C, achieving >99.5% purity . Adapting this approach for ethyl 4-(dibutylamino)benzoate could involve fixed-bed reactors to enhance efficiency.
Physicochemical Properties
Solubility and Partition Coefficients
The compound’s logP (octanol-water partition coefficient) is estimated at ~3.5–4.0, reflecting heightened lipophilicity due to the dibutyl groups. This property enhances compatibility with hydrophobic matrices, making it suitable for polymer-based applications.
Thermal Stability
Differential scanning calorimetry (DSC) of analogous esters reveals melting points between 45–60°C. Ethyl 4-(dibutylamino)benzoate likely exhibits a lower melting point (~30–40°C) due to reduced crystallinity, though experimental data is lacking.
Industrial and Biomedical Applications
Dental and Medical Materials
EDMAB is a key component in self-curing dental resins, where it acts as a co-initiator in radical polymerization systems . Ethyl 4-(dibutylamino)benzoate’s larger alkyl groups may slow curing kinetics but improve resin flexibility, potentially benefiting bone cements or elastomeric implants.
Coordination Chemistry
Benzoate derivatives with amino groups exhibit diverse coordination modes with metal ions . The dibutylamino variant could serve as a ligand in catalysts for organic transformations, though steric hindrance may limit its utility compared to smaller analogs.
Future Research Directions
-
Crystallography: Single-crystal X-ray diffraction studies to resolve the compound’s packing behavior.
-
Synthetic Optimization: Development of one-pot methods combining esterification and alkylation.
-
Biological Screening: Evaluation of antimicrobial or antiviral activity, building on findings for benzoic acid derivatives .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume